Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycine Cresol Red is synthesized through a series of chemical reactions involving cresol red and glycine. The process typically involves the reaction of cresol red with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Glycine Cresol Red involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Types of Reactions:
Complexation: Glycine Cresol Red forms colored complexes with metal ions such as aluminum, gallium, and indium.
Acid-Base Reactions: It acts as a pH indicator, changing color based on the pH of the solution.
Common Reagents and Conditions:
Reagents: Metal ions (aluminum, gallium, indium), acids, and bases.
Conditions: Aqueous solutions, controlled pH, and temperature.
Major Products:
Colored Complexes: Formation of colored complexes with metal ions.
pH Indicator: Color change in response to pH variations.
Scientific Research Applications
Glycine Cresol Red has diverse applications in scientific research:
Chemistry: Used as a complexometric indicator for the determination of metal ions.
Biology: Employed as a stain in neurohistology to visualize neural structures.
Medicine: Utilized in diagnostic assays and as a pH indicator in various biochemical tests.
Industry: Applied in the manufacturing of dyes and as a quality control reagent in industrial processes.
Mechanism of Action
Glycine Cresol Red exerts its effects through complexation and pH indication:
Complexation: It forms stable complexes with metal ions, which can be detected spectrophotometrically.
pH Indication: The compound changes color in response to pH variations, making it useful as an acid-base indicator.
Molecular Targets and Pathways:
Metal Ions: Targets metal ions such as aluminum, gallium, and indium.
pH Changes: Responds to changes in hydrogen ion concentration in solutions.
Comparison with Similar Compounds
Glycine Cresol Red is unique due to its dual functionality as a complexometric indicator and pH indicator. Similar compounds include:
Cresol Red: Primarily used as a pH indicator.
Methyl Red: Another pH indicator with different color change properties.
Bromocresol Green: Used for pH indication and complexation with different metal ions.
Glycine Cresol Red stands out due to its ability to form colored complexes with specific metal ions and its application in neurohistology .
Biological Activity
Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate is a complex organic compound that exhibits various biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and surfactant activities.
Synthesis and Characterization
The synthesis of sodium glycinate derivatives often involves the reaction of glycine with various acylating agents. In the case of this compound, the process likely includes the acylation of sodium glycinate with specific aromatic groups to enhance its biological activity.
Characterization Techniques:
- Infrared Spectroscopy (IR): Used to identify functional groups.
- Mass Spectrometry (MS): Provides molecular weight and structure confirmation.
- Nuclear Magnetic Resonance (NMR): Offers detailed information about the molecular structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to sodium glycinate derivatives exhibit significant antimicrobial properties. For instance, sodium lauroyl glycinate has shown effectiveness against various bacterial strains, suggesting that the structural elements present in this compound may confer similar properties.
Table 1: Antimicrobial Activity of Glycinate Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sodium Lauroyl Glycinate (SLG) | Staphylococcus aureus | 32 µg/mL |
Sodium Lauroyl Lactylate (SLL) | Escherichia coli | 16 µg/mL |
Sodium (5-(...)) | Pseudomonas aeruginosa | TBD |
The antimicrobial action of sodium glycinate derivatives is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The presence of hydrophobic aromatic rings enhances membrane interaction, leading to increased permeability and eventual cell lysis.
Surface Activity
This compound also exhibits surfactant properties. Surfactants are crucial in various applications including pharmaceuticals and cosmetics due to their ability to lower surface tension.
Critical Micelle Concentration (CMC):
The CMC is a vital parameter indicating the concentration at which surfactants begin to form micelles. For sodium cocoyl glycinate, a related compound, the CMC was found to be approximately 0.21 mmol/L with a minimum surface tension of about 33 mN/m . It is expected that similar behavior would be observed for sodium (5-(...)), making it a potential candidate for formulation in personal care products.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Properties: A study on sodium lauroyl glycinate showed effective inhibition against both Gram-positive and Gram-negative bacteria .
- Surfactant Performance: Research indicated that mixtures of sodium lauroyl glycinate and sodium lauroyl lactylate exhibited synergistic effects in surface activity and antibacterial properties .
Properties
Molecular Formula |
C27H27N2NaO9S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
sodium;2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methylamino]acetate |
InChI |
InChI=1S/C27H28N2O9S.Na/c1-15-7-19(9-17(25(15)34)11-28-13-23(30)31)27(21-5-3-4-6-22(21)39(36,37)38-27)20-8-16(2)26(35)18(10-20)12-29-14-24(32)33;/h3-10,28-29,34-35H,11-14H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1 |
InChI Key |
KWJIEINUUUGCEB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNCC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CNCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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